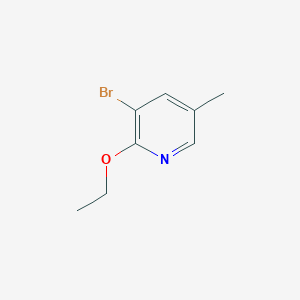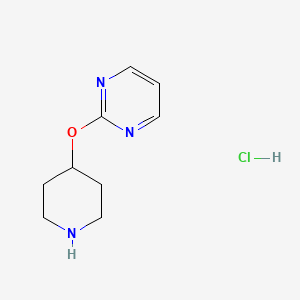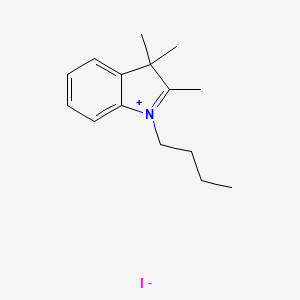
1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
Descripción general
Descripción
1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide is a quaternary ammonium salt with the molecular formula C15H22IN. It is known for its unique structure, which includes a butyl group attached to the nitrogen atom of the indole ring, along with three methyl groups at positions 2, 3, and 3 of the indole ring. This compound is often used in various chemical and industrial applications due to its stability and reactivity .
Métodos De Preparación
The synthesis of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide typically involves the alkylation of 2,3,3-trimethylindole with butyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale production .
Análisis De Reacciones Químicas
1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole compounds.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride, bromide, or hydroxide ions under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (chloride, bromide, hydroxide), solvents like acetone or ethanol, reflux conditions
Major Products:
- Oxidized indole derivatives
- Reduced indole compounds
- Substituted indole derivatives
Aplicaciones Científicas De Investigación
1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various indole-based compounds and dyes.
Biology: Employed in the study of biological processes involving indole derivatives.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active indole compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to undergo nucleophilic substitution reactions also plays a role in its reactivity and functionality in different contexts .
Comparación Con Compuestos Similares
1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide can be compared with other similar compounds, such as:
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Similar structure but with an ethyl group instead of a butyl group. .
1-Methyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Contains a methyl group instead of a butyl group, leading to variations in its chemical properties and uses
Uniqueness: The presence of the butyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
1-butyl-2,3,3-trimethylindol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N.HI/c1-5-6-11-16-12(2)15(3,4)13-9-7-8-10-14(13)16;/h7-10H,5-6,11H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFPZGGBKVIINP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627181 | |
| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20205-30-5 | |
| Record name | 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)

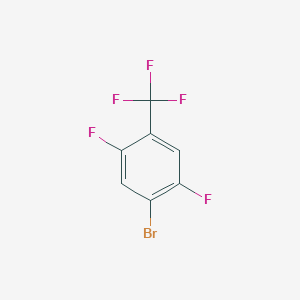

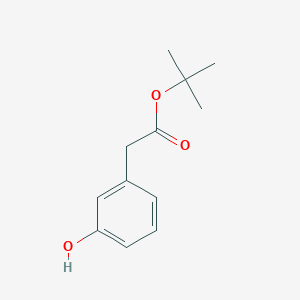

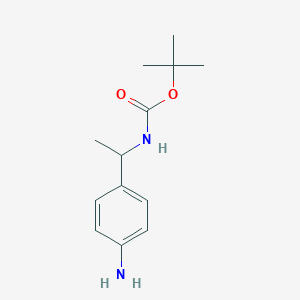
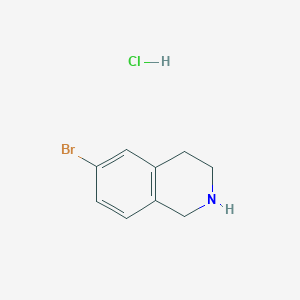
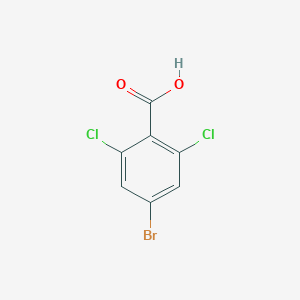
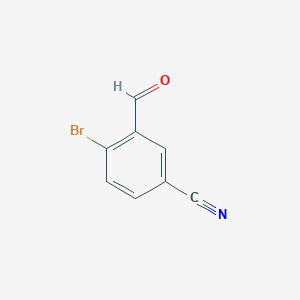

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)
